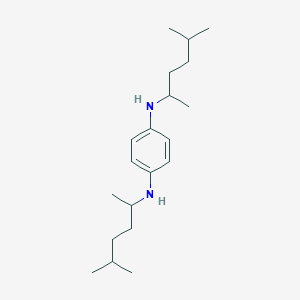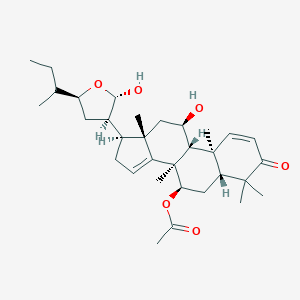
(4S)-3-Methyl-1,3-thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) is an organic compound with the molecular formula C5H9NO2S It is a derivative of thiazolidine and is characterized by the presence of a carboxylic acid group and a methyl group attached to the thiazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) typically involves the reaction of thiazolidine with a suitable carboxylating agent. One common method is the reaction of thiazolidine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the pure compound.
化学反应分析
Types of Reactions
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
科学研究应用
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with proteins involved in cellular signaling.
相似化合物的比较
Similar Compounds
3-Acetylthiazolidine-4-carboxylic acid: Similar structure but with an acetyl group instead of a methyl group.
Thiazolidine-4-carboxylic acid: Lacks the methyl group present in 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI).
Uniqueness
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs.
属性
CAS 编号 |
106357-10-2 |
|---|---|
分子式 |
C5H9NO2S |
分子量 |
147.2 g/mol |
IUPAC 名称 |
(4S)-3-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-6-3-9-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
InChI 键 |
HAWVIMZLOKHWMU-SCSAIBSYSA-N |
SMILES |
CN1CSCC1C(=O)O |
手性 SMILES |
CN1CSC[C@@H]1C(=O)O |
规范 SMILES |
CN1CSCC1C(=O)O |
同义词 |
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)

![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)


